

Quantum Chemical Insights into the Electronic Structure of 1-Phenylpyrrole: A Technical Guide

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Compound of Interest		
Compound Name:	1-Phenylpyrrole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of **1- Phenylpyrrole** (1-PP), a molecule of significant interest in medicinal chemistry and materials science. Through a comprehensive review of quantum chemical studies, this document outlines the key molecular properties, computational methodologies, and electronic behavior of 1-PP, presenting a valuable resource for researchers engaged in the design of novel therapeutic agents and functional organic materials.

Core Concepts: Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and electronic characteristics of **1-Phenylpyrrole**. A recurring theme in these studies is the non-planar conformation of the molecule, arising from the steric hindrance between the hydrogen atoms on the phenyl and pyrrole rings, which counteracts the electronic stabilization favored by a planar arrangement.

Optimized Molecular Geometry

The equilibrium geometry of **1-Phenylpyrrole** has been extensively investigated using various levels of theory. The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly employed method that provides a reliable description of the molecular structure.



While a complete, experimentally verified table of bond lengths and angles for **1- Phenylpyrrole** is not readily available in the cited literature, computational studies on phenylpyrrole isomers provide valuable insights. For instance, in the related 3-phenylpyrrole, C-C bond lengths in the phenyl ring are typically in the range of 1.3951–1.4078 Å, while N-C and C-C bond lengths in the pyrrole ring are found between 1.3737–1.3852 Å and 1.3775–1.4344 Å, respectively[1]. The dihedral angle between the phenyl and pyrrole rings is a critical parameter governing the extent of π -conjugation. For **1-Phenylpyrrole**, this angle is influenced by the balance between steric repulsion and electronic delocalization.

Table 1: Calculated Dihedral Angles for Phenylpyrrole Isomers[1]

Phenylpyrrole Isomer	Dihedral Angle (°)
1-Phenylpyrrole	-
2-Phenylpyrrole	-
3-Phenylpyrrole	26.90

Note: Data for **1-Phenylpyrrole** and 2-Phenylpyrrole at this level of theory were not available in the provided search results. The value for 3-Phenylpyrrole is included for comparative purposes.

Frontier Molecular Orbitals and Electronic Transitions

The electronic behavior of **1-Phenylpyrrole** is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and greater polarizability.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting the electronic absorption spectra of molecules like **1-Phenylpyrrole**. These calculations provide information on the wavelengths of maximum absorption (λ max), the corresponding oscillator strengths (f), and the nature of the electronic transitions.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for **1-Phenylpyrrole**[1]



Parameter	Energy (eV)	
НОМО	-5.78	
LUMO	-0.65	
HOMO-LUMO Gap	5.13	
Calculated at the B3LYP/6-311++G(d,p) level of theory.		

Table 3: Calculated Electronic Transition Parameters for **1-Phenylpyrrole** in Cyclohexane

Transition	Wavelength (nm)	Oscillator Strength (f)
S0 → S1	254.7	0.296
Calculated using TD- DFT/B3LYP/6-31G.*		

Experimental Protocols: A Computational Approach

The data presented in this guide are derived from computational experiments. The following outlines a typical workflow for the quantum chemical analysis of **1-Phenylpyrrole**'s electronic structure.

Geometry Optimization

The first step involves determining the most stable three-dimensional conformation of the **1-Phenylpyrrole** molecule. This is achieved through geometry optimization calculations, typically using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). The optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Frontier Molecular Orbital Analysis



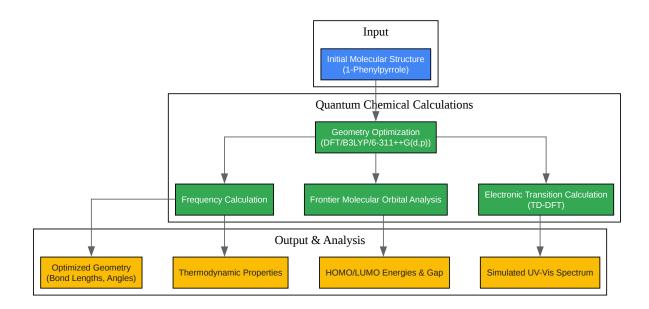
Once the optimized geometry is obtained, the electronic structure is analyzed. This involves calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. These calculations provide insights into the regions of the molecule that are most likely to donate or accept electrons in chemical reactions.

Prediction of Electronic Spectra

To understand the molecule's interaction with light, TD-DFT calculations are performed on the optimized ground-state geometry. This method simulates the electronic excitations of the molecule, yielding information about the energies (and thus wavelengths) of absorption and the intensities of these transitions (oscillator strengths). These theoretical spectra can be compared with experimental UV-Vis spectra to validate the computational model.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the computational studies described.





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Computational Workflow for Electronic Structure Analysis

This whitepaper serves as a foundational guide to the quantum chemical study of **1- Phenylpyrrole**. The presented data and methodologies offer a framework for researchers to build upon in their efforts to design and develop new molecules with tailored electronic and pharmacological properties.

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References

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